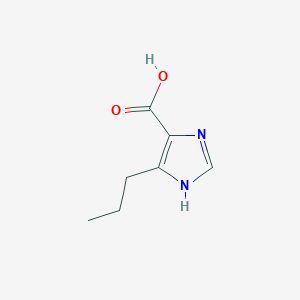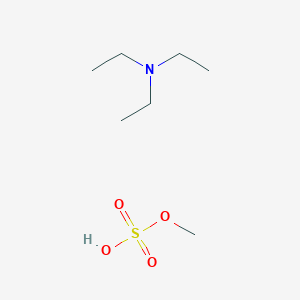
N,N-diethylethanamine;methyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylethanamine; methyl hydrogen sulfate: is a compound that belongs to the class of tertiary amines. Tertiary amines are characterized by having three alkyl or aryl groups attached to the nitrogen atom. This compound is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethylethanamine involves the reductive amination of secondary amines like N,N-diethylamine.
Catalyzed Reaction: Another method involves the catalyzed reaction between ethylamine and methanol.
Industrial Production Methods: In industrial settings, N,N-diethylethanamine can be produced by heating ethanol and ammonia in the presence of a copper-nickel-clay catalyst. This process yields a mixture of mono-, di-, and triethylamine, which is then condensed, extracted, and absorbed to obtain the crude product .
化学反应分析
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield simpler amines.
Substitution: It can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Conditions for substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields simpler amines.
Substitution: Results in the formation of various substituted amines.
科学研究应用
Chemistry:
Biology:
- Employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug synthesis.
Industry:
作用机制
The mechanism by which N,N-diethylethanamine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile reagent in chemical synthesis .
相似化合物的比较
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl group and a propyl group attached to the nitrogen atom.
Uniqueness: N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both industrial and scientific applications sets it apart from other similar compounds .
属性
CAS 编号 |
424823-84-7 |
|---|---|
分子式 |
C7H19NO4S |
分子量 |
213.30 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15N.CH4O4S/c1-4-7(5-2)6-3;1-5-6(2,3)4/h4-6H2,1-3H3;1H3,(H,2,3,4) |
InChI 键 |
HPBQDSCLDRMVHX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



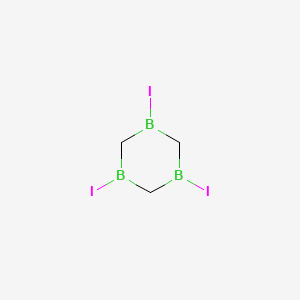
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
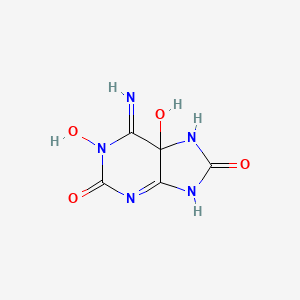
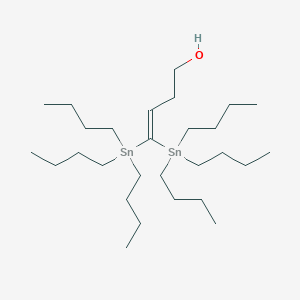
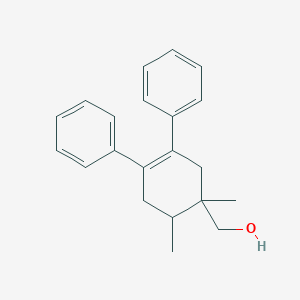
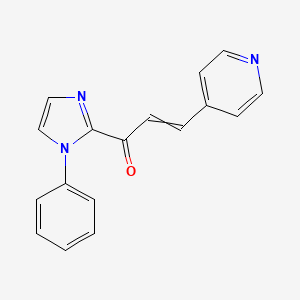

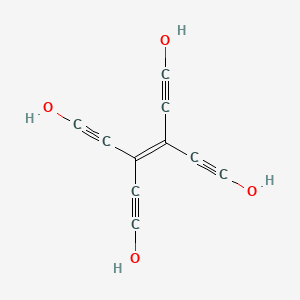
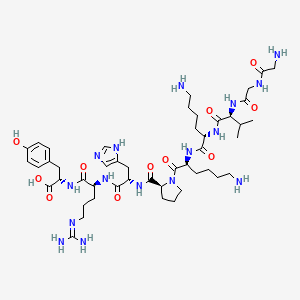
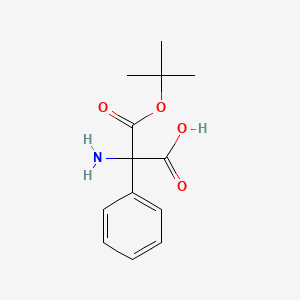
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
